molecular formula C11H19N3O2 B13539386 Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate

Cat. No.: B13539386
M. Wt: 225.29 g/mol
InChI Key: UKRXRWWXEGYDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate typically involves the condensation of 1H-imidazole with a suitable aldehyde or ketone, followed by methylation and esterification reactions. One common method involves the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form the corresponding imidazole derivative, which is then methylated and esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar structural features.

    4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.

    4-((1H-Imidazol-1-yl)methyl)benzoic acid: Features an imidazole ring linked to a benzoic acid moiety.

Uniqueness

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methylamino and ester groups enhances its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C11H19N3O2/c1-9(14-6-5-13-8-14)7-11(2,12-3)10(15)16-4/h5-6,8-9,12H,7H2,1-4H3

InChI Key

UKRXRWWXEGYDKG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)OC)NC)N1C=CN=C1

Origin of Product

United States

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